Benzenemethanamine, alpha-phenyl-, 3-chlorobenzoate

Vue d'ensemble

Description

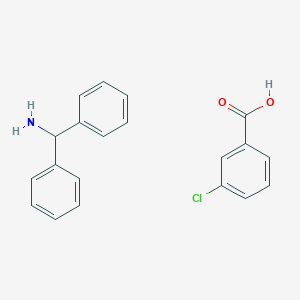

Benzenemethanamine, alpha-phenyl-, 3-chlorobenzoate is a chemical compound with the molecular formula C20H18ClNO2 and a molecular weight of 339.8 g/mol. This compound is known for its unique structure, which includes a benzenemethanamine core with an alpha-phenyl group and a 3-chlorobenzoate ester. It is used in various scientific research applications due to its distinct chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, alpha-phenyl-, 3-chlorobenzoate typically involves the esterification of benzenemethanamine with 3-chlorobenzoic acid. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions usually include refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Benzenemethanamine, alpha-phenyl-, 3-chlorobenzoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chloro position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Applications De Recherche Scientifique

Chemical Properties and Structure

Benzenemethanamine, alpha-phenyl-, 3-chlorobenzoate is characterized by its unique structure, which includes a benzenemethanamine core with an alpha-phenyl group and a 3-chlorobenzoate ester. Its molecular formula is , and it exhibits distinct chemical behavior that can be exploited in various reactions. The compound's reactivity is influenced by the presence of the amine group and the chlorinated aromatic ester, which may confer unique biological activities compared to structurally similar compounds.

Pharmaceutical Applications

- Drug Development : The compound's structure suggests potential for development as a pharmaceutical agent. Its interaction with biological systems can be studied to evaluate its efficacy and safety profiles.

- Biological Studies : Interaction studies involving this compound are crucial for understanding its behavior in biological systems. Research indicates that it may serve as a precursor for synthesizing biologically active molecules or as a research tool in pharmacological studies.

- Catalytic Applications : The compound has shown potential in catalyzing various organic reactions, including C–N bond formation, which is relevant in synthesizing pharmaceuticals and agrochemicals .

Organic Synthesis

This compound can be utilized in several synthetic pathways:

- Synthesis of Complex Molecules : The compound can act as a building block for creating more complex organic molecules through various reactions such as acyloxylation and alkylation processes .

- Reactivity Studies : Its unique functional groups allow for diverse reactivity patterns, making it valuable for exploring new synthetic methodologies and improving existing ones.

Data Table: Comparison with Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Benzylamine | C6H5CH2NH2 - simple amine with a benzene ring | Common precursor in organic synthesis |

| 1-Phenylethylamine | C6H5C(CH3)NH2 - chiral derivative of benzylamine | Exhibits chirality; used in pharmaceuticals |

| Chlorobenzylamine | C6H4ClCH2NH2 - chlorinated derivative of benzylamine | Enhanced reactivity due to chlorine |

| This compound | C20H18ClNO2 - complex structure with amine and ester groups | Potential for diverse applications in drug development |

Case Studies

- Pharmaceutical Development : Research has indicated that derivatives of benzenemethanamine can exhibit significant biological activity. For example, derivatives have been investigated for their potential use in treating conditions such as reperfusion injury .

- Catalytic Studies : A study demonstrated the compound's ability to facilitate C–N bond formation efficiently under mild conditions, showcasing its utility in synthesizing secondary amines from primary amines and alcohols .

Mécanisme D'action

The mechanism of action of Benzenemethanamine, alpha-phenyl-, 3-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Benzenemethanamine, alpha-phenyl-, 3-chlorobenzoate can be compared with other similar compounds such as:

- Benzenemethanamine, alpha-phenyl-, benzoate

- Benzenemethanamine, alpha-phenyl-, 4-chlorobenzoate

- Benzenemethanamine, alpha-phenyl-, 2-chlorobenzoate

These compounds share a similar core structure but differ in the position or presence of substituents on the benzoate group. The unique properties of this compound, such as its specific reactivity and potential biological activity, distinguish it from these related compounds.

Activité Biologique

Benzenemethanamine, alpha-phenyl-, 3-chlorobenzoate, commonly referred to as phenethyl 3-chlorobenzoate, is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological activity, including mutagenicity, receptor interactions, and therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of phenethyl 3-chlorobenzoate can be represented as follows:

- Molecular Formula : CHClO

- CAS Number : 94-47-3

This compound features a chlorobenzene moiety that may influence its biological interactions and pharmacological effects.

1. Mutagenicity and Genotoxicity

Research on the mutagenic potential of phenethyl 3-chlorobenzoate has been conducted using various assays:

- Ames Test : A bacterial reverse mutation assay was performed on Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli strain WP2uvrA. The results indicated no significant increase in revertant colonies at concentrations up to 5000 μg/plate, suggesting that phenethyl 3-chlorobenzoate is non-mutagenic under the tested conditions .

- Micronucleus Test : An in vitro micronucleus test evaluated clastogenic activity using human peripheral blood lymphocytes. The compound did not induce micronuclei at concentrations up to 2000 μg/mL, further supporting its classification as non-clastogenic .

2. Receptor Interactions

Phenethyl 3-chlorobenzoate exhibits selective stimulant action at β-adrenergic receptors:

- In animal models, compounds related to phenethyl 3-chlorobenzoate demonstrated protective effects against histamine-induced bronchoconstriction when administered via inhalation or orally. This suggests potential therapeutic applications in treating respiratory conditions such as asthma and chronic bronchitis .

3. Pharmacological Applications

The pharmacological profile of phenethyl 3-chlorobenzoate indicates its utility in various therapeutic contexts:

- Bronchodilator Effects : The compound's ability to act on β-adrenergic receptors positions it as a candidate for bronchodilator therapy. Studies have shown that it can cause relaxation of tracheal smooth muscle contracted by prostaglandin F2α in guinea pigs .

Case Study: Respiratory Therapy

A study investigated the effects of phenethyl 3-chlorobenzoate on guinea pigs subjected to induced bronchoconstriction. The results indicated:

- Dosage : Administration of the compound resulted in significant bronchodilation.

- Mechanism : The mechanism involved direct stimulation of β-adrenergic receptors, leading to muscle relaxation.

This case study highlights the potential of phenethyl 3-chlorobenzoate in treating airway obstruction diseases.

Data Summary

| Biological Activity | Findings |

|---|---|

| Mutagenicity | Non-mutagenic in Ames test |

| Clastogenicity | Non-clastogenic in micronucleus test |

| β-adrenergic activity | Protective against histamine-induced bronchoconstriction |

| Therapeutic potential | Possible use as a bronchodilator for asthma treatment |

Propriétés

IUPAC Name |

3-chlorobenzoic acid;diphenylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N.C7H5ClO2/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;8-6-3-1-2-5(4-6)7(9)10/h1-10,13H,14H2;1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTKGEFYSQBUWCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)N.C1=CC(=CC(=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90169115 | |

| Record name | Benzenemethanamine, alpha-phenyl-, 3-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90169115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171507-26-9 | |

| Record name | Benzenemethanamine, alpha-phenyl-, 3-chlorobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171507269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, alpha-phenyl-, 3-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90169115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.